molecular formula C19H17ClN2O3S B2679061 3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one CAS No. 899987-47-4

3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B2679061
CAS No.: 899987-47-4
M. Wt: 388.87
InChI Key: OYVNVEOWLJLDDA-UHFFFAOYSA-N
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Description

3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally similar to "3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one" often focuses on their synthesis and structural analysis. For example, studies have explored the synthesis of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines using a facile one-pot method, characterizing these compounds through spectroscopic techniques and single crystal X-ray diffraction. These analyses reveal the presence of CH⋯N, CH⋯O, and C⋯C aromatic stacking interactions, contributing to the formation of supramolecular structures (R. Golla et al., 2020).

Photophysical and Electrochemical Properties

The photophysical properties of related compounds have been studied through UV–Visible and fluorescence spectroscopy, showing strong bands attributed to intramolecular charge transfer transitions. Electrochemical properties, as investigated by cyclic voltammetry, reveal insights into the redox behavior of these compounds. Such studies provide a foundation for understanding the electrochemical and photophysical behavior of "this compound" (R. Golla et al., 2020).

Application in Sensing and Chemosensors

Related research also includes the development of fluorescent chemosensors for metal ion detection. For instance, pyrazoline derivatives have been synthesized and used as fluorescent chemosensors, demonstrating potential applications in detecting Fe3+ ions based on changes in fluorescence intensity. Such applications highlight the relevance of structural analogs to "this compound" in the field of chemical sensing and environmental monitoring (Salman A. Khan, 2020).

Antimicrobial Applications

Compounds with structural similarities have been explored for their antimicrobial activities. Studies on pyrazole nucleus-containing derivatives have shown promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents. This research avenue could be relevant for "this compound," exploring its efficacy as an antimicrobial compound (H. B'Bhatt & S. Sharma, 2017).

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-24-16-8-7-14(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-5-3-4-6-15(13)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVNVEOWLJLDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.